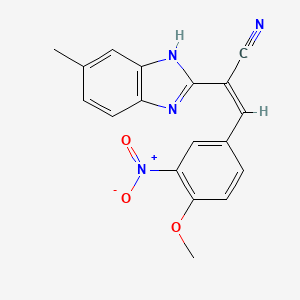![molecular formula C16H21N3O3 B5322097 N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as N-phenyl-2-(tert-butylamino) pent-4-enamide, is a synthetic compound with potential therapeutic applications. It is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. PARP inhibitors have been shown to have potential in the treatment of cancer, particularly in patients with BRCA1/2 mutations.
Mécanisme D'action
PARP inhibitors like N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide work by inhibiting the activity of PARP enzymes, which play a key role in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. By inhibiting PARP activity, N-phenyl-2-(tert-butylamino) pent-4-enamide prevents the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its PARP inhibitory activity. In preclinical studies, PARP inhibitors have been shown to enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. Additionally, PARP inhibitors have been shown to have potential in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potent PARP inhibitory activity and its potential as a cancer therapeutic. However, there are also limitations to using PARP inhibitors in lab experiments, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide and other PARP inhibitors. One area of focus is the development of combination therapies that include PARP inhibitors and other DNA-damaging agents, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict response to PARP inhibitors, which could help guide patient selection for treatment. Additionally, there is ongoing research into the potential use of PARP inhibitors in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide involves several steps. The first step is the reaction of 2-nitrobenzaldehyde with tert-butylamine to form 2-(tert-butylamino)benzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 2-(tert-butylamino)-3-oxo-3-phenylpropanenitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, and the resulting amine is reacted with 4-bromo-1-butene to form N-phenyl-2-(tert-butylamino) pent-4-enamide.
Applications De Recherche Scientifique
N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors have been shown to have efficacy in the treatment of breast, ovarian, and prostate cancers, particularly in patients with BRCA1/2 mutations. In preclinical studies, N-phenyl-2-(tert-butylamino) pent-4-enamide has been shown to have potent PARP inhibitory activity and to enhance the cytotoxic effects of DNA-damaging agents such as cisplatin and temozolomide.
Propriétés
IUPAC Name |
1-tert-butyl-N-(2-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)19-9-10(8-13(19)20)15(22)18-12-7-5-4-6-11(12)14(17)21/h4-7,10H,8-9H2,1-3H3,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFIJRKPQVFNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-4-methyl-3-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5322039.png)
![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)

![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(1-piperidinyl)pyrimidine](/img/structure/B5322060.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)

![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)